2-(2-bromo-4-methylphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-BROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. Its structure includes a brominated phenoxy group and a hydrazide moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of 2-(2-BROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Starting Materials: The synthesis begins with 2-bromo-4-methylphenol and 4-methylbenzaldehyde.
Formation of Phenoxy Acetohydrazide: The 2-bromo-4-methylphenol is reacted with chloroacetyl chloride to form 2-(2-bromo-4-methylphenoxy)acetohydrazide.
Condensation Reaction: The acetohydrazide is then condensed with 4-methylbenzaldehyde under acidic or basic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2-(2-BROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazide group to amines or other reduced forms.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and catalysts like palladium or copper.
Scientific Research Applications
2-(2-BROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its hydrazide moiety.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-BROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The phenoxy group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-(2-BROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE include:
2-(2-Bromo-4-methylphenoxy)-N-(2-nitrophenyl)acetamide: Similar structure but with a nitrophenyl group instead of a hydrazide.
2-Bromo-4-methylacetanilide: Contains a brominated phenyl group but lacks the hydrazide moiety.
2-(2-Bromo-4-methylphenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide: Similar structure with additional hydroxyl groups on the benzylidene moiety.
Properties
Molecular Formula |
C17H17BrN2O2 |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17BrN2O2/c1-12-3-6-14(7-4-12)10-19-20-17(21)11-22-16-8-5-13(2)9-15(16)18/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ |
InChI Key |
QDVYVFAJTSCXAN-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)C)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.